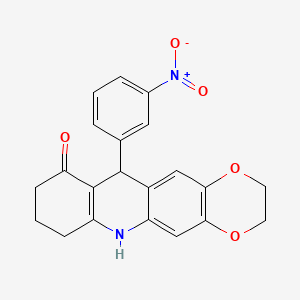

SSE1806

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H18N2O5 |

|---|---|

Molecular Weight |

378.4 g/mol |

IUPAC Name |

11-(3-nitrophenyl)-3,6,7,8,9,11-hexahydro-2H-[1,4]benzodioxino[6,7-b]quinolin-10-one |

InChI |

InChI=1S/C21H18N2O5/c24-17-6-2-5-15-21(17)20(12-3-1-4-13(9-12)23(25)26)14-10-18-19(11-16(14)22-15)28-8-7-27-18/h1,3-4,9-11,20,22H,2,5-8H2 |

InChI Key |

QIBBEPCCDJOQSF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C(C3=CC4=C(C=C3N2)OCCO4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the S1806 Clinical Trial: A Phase III Randomized Trial of Concurrent Chemoradiotherapy With or Without Atezolizumab in Localized Muscle-Invasive Bladder Cancer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the S1806 clinical trial (NCT03775265), a pivotal Phase III study evaluating the efficacy and safety of adding the immune checkpoint inhibitor atezolizumab to standard concurrent chemoradiotherapy (CRT) for localized muscle-invasive bladder cancer (MIBC).[1][2][3] This document details the trial's design, experimental protocols, and the scientific rationale behind the investigation.

Study Design and Rationale

The S1806 trial, also known as INTACT, is a two-arm, randomized, open-label, Phase III study.[4] It is a joint effort by the SWOG Cancer Research Network and NRG Oncology.[1] The trial aims to determine if the addition of atezolizumab to CRT improves bladder-intact event-free survival (BI-EFS) in patients with MIBC.[1] The rationale for this study is based on the hypothesis that radiation and chemotherapy may increase the expression of PD-L1 on tumor cells, potentially enhancing the anti-tumor activity of atezolizumab, a PD-L1 inhibitor.[4][5]

Study Objectives

The primary and secondary objectives of the S1806 trial are outlined below:

| Objective Type | Description |

| Primary | To compare bladder-intact event-free survival (BI-EFS) between concurrent chemoradiotherapy (CRT) with and without atezolizumab in patients with localized muscle-invasive bladder cancer (MIBC).[1] |

| Secondary | To compare overall survival (OS) between the two treatment arms.[6] |

| To compare modified bladder-intact event-free survival, including cancer-related death.[6] | |

| To compare complete and partial pathologic response rates at 3 months post-CRT.[6] | |

| To estimate metastases-free survival by treatment arm.[6] | |

| To assess the safety and toxicity of the combination therapy. | |

| To evaluate patient-reported outcomes and quality of life.[7] |

Patient Population and Stratification

The trial enrolled patients with histologically confirmed, non-metastatic (N0M0) muscle-invasive urothelial carcinoma of the bladder (T2-T4a).[7] A key eligibility criterion was the completion of a maximal transurethral resection of the bladder tumor (TURBT) prior to randomization.[7]

Patients were stratified based on the following factors:

-

Performance Status: 0-1 vs. 2[8]

-

Clinical Stage: T2 vs. T3/T4a[8]

-

Chemotherapy Regimen: Cisplatin vs. 5-FU/Mitomycin-C vs. Gemcitabine[8]

-

Radiation Field: Bladder only vs. Small Pelvis[8]

Experimental Protocols

Treatment Arms

The S1806 trial consists of two treatment arms:

| Arm | Treatment |

| Arm I (Control) | Concurrent Chemoradiotherapy (CRT) |

| Arm II (Investigational) | Concurrent Chemoradiotherapy (CRT) + Atezolizumab |

-

Atezolizumab Administration: Patients in the investigational arm receive atezolizumab intravenously every three weeks for a total of six months, given concurrently and adjuvantly with CRT.[4][9]

Chemotherapy Regimens

The choice of chemotherapy was at the discretion of the treating physician from one of the following approved regimens:

| Chemotherapy Agent(s) | Administration Schedule |

| Cisplatin | Administered intravenously weekly for six weeks concurrent with radiation therapy.[10] |

| Gemcitabine | Administered intravenously twice weekly for six weeks concurrent with radiation therapy.[10] |

| 5-Fluorouracil (5-FU) and Mitomycin-C | 5-FU is administered intravenously on the same days as doses 1-5 and 16-20 of radiation therapy. Mitomycin-C is administered as a single intravenous dose on day 1 of radiation therapy.[10] |

Radiation Therapy Protocol

Radiation therapy was delivered using either 3-dimensional conformal radiation therapy (3D-CRT) or intensity-modulated radiation therapy (IMRT).[10] Treatment was administered daily, Monday through Friday, for up to 7-8 weeks.[10] A hypofractionated regimen of 55 Gray (Gy) in 20 fractions has been noted as a preferred method in similar clinical contexts.[11]

Assessment and Endpoints

The primary endpoint of the S1806 trial is Bladder-Intact Event-Free Survival (BI-EFS) . An "event" is defined as one of the following:

-

Histologically proven presence of muscle-invasive bladder cancer.[5]

-

Clinical evidence of nodal or metastatic disease.[5]

-

Radical cystectomy.[5]

-

Death from any cause.[5]

Patients undergo a TURBT with bladder biopsy at 18 weeks post-randomization to assess response.[10] Follow-up assessments, including cystoscopy and imaging, are conducted at regular intervals for up to five years.[10]

Visualizing the Scientific Framework

S1806 Clinical Trial Workflow

References

- 1. S1806 - NRG Oncology [nrgoncology.org]

- 2. SWOG-S1806 | Essentia Health [essentiahealth.org]

- 3. Phase III Randomized Trial Of Concurrent Chemoradiotherapy With Or Without Atezolizumab In Localized Muscle Invasive Bladder Cancer - Regional Cancer Care Associates [regionalcancercare.org]

- 4. researchgate.net [researchgate.net]

- 5. urotoday.com [urotoday.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. S1806 | SWOG [swog.org]

- 8. ASCO – American Society of Clinical Oncology [asco.org]

- 9. medicalxpress.com [medicalxpress.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. researchgate.net [researchgate.net]

SWOG S1806 Clinical Trial: A Technical Overview of Objectives and Endpoints

An In-depth Guide for Researchers and Drug Development Professionals

The SWOG S1806 trial, a pivotal Phase III randomized study, is designed to evaluate the efficacy and safety of adding the immune checkpoint inhibitor atezolizumab to standard concurrent chemoradiotherapy (CRT) for the treatment of localized muscle-invasive bladder cancer (MIBC). This guide provides a detailed technical overview of the study's objectives, endpoints, and experimental design, tailored for an audience of researchers, scientists, and professionals in drug development.

Study Objectives

The central aim of the SWOG S1806 trial is to determine whether the addition of atezolizumab to CRT can improve outcomes for patients with MIBC who are undergoing bladder-preserving therapy. The objectives are stratified into primary, secondary, and translational medicine categories.

Primary Objective:

The main goal is to compare bladder-intact event-free survival (BI-EFS) between the two treatment arms: concurrent chemoradiotherapy with atezolizumab versus concurrent chemoradiotherapy alone.[1][2]

Secondary Objectives:

The study aims to:

-

Compare the overall survival (OS) between the two treatment groups.[2]

-

Evaluate and compare the modified bladder-intact event-free survival, which includes cancer-related death, between the arms.[2]

-

Assess and compare the complete and partial pathologic response rates at the three-month post-CRT time point.[2]

-

Estimate and compare the metastasis-free survival (MFS) for each arm.[2]

-

Compare the qualitative and quantitative adverse events between the two treatment regimens.

-

Estimate the rate of non-muscle-invasive bladder cancer recurrence in each arm.

Translational Medicine Objectives:

The trial also includes exploratory objectives to identify potential biomarkers of response and resistance:

-

To investigate whether a panel of biomarkers related to DNA damage response (DDR) and tumor subtyping can predict BI-EFS in patients receiving either CRT or chemoimmuno-radiotherapy.[2]

-

To test the hypothesis that factors such as tumor mutational burden, neoantigen load, the nature of the immune infiltrate, PD-L1 expression, and T-cell response are associated with improved outcomes in the chemoimmuno-radiotherapy arm.[2]

Study Endpoints

To address the aforementioned objectives, the SWOG S1806 trial employs a set of well-defined primary and secondary endpoints.

| Endpoint Category | Endpoint Name | Definition |

| Primary | Bladder-Intact Event-Free Survival (BI-EFS) | The time from randomization to the first occurrence of any of the following: residual or recurrent muscle-invasive bladder cancer, clinical evidence of nodal or metastatic disease, radical cystectomy, or death from any cause.[3] |

| Secondary | Overall Survival (OS) | The time from randomization to death from any cause. |

| Secondary | Modified Bladder-Intact EFS | Includes cancer-related death as an event. |

| Secondary | Pathologic Response | The proportion of patients with a complete or partial response based on bladder biopsy and imaging at 3 months post-CRT. |

| Secondary | Metastasis-Free Survival (MFS) | The time from randomization to the first evidence of distant metastasis. |

| Secondary | Cancer-Specific Survival | The time from randomization to death from bladder cancer. |

| Secondary | Rate of Salvage Cystectomy | The proportion of patients who undergo radical cystectomy for recurrent or persistent disease. |

| Secondary | Adverse Events | The incidence and severity of treatment-related toxicities, graded according to the Common Terminology Criteria for Adverse Events (CTCAE). |

| Secondary | Quality of Life (QOL) & Patient-Reported Outcomes (PRO) | Assessed using validated instruments to measure the impact of treatment on patient well-being. |

Experimental Protocols

The SWOG S1806 study is a randomized, two-arm, open-label, Phase III clinical trial. Patients with histologically confirmed, non-metastatic (T2-T4aN0M0) muscle-invasive urothelial carcinoma of the bladder are eligible. A total of 475 patients are targeted for enrollment.[1]

Randomization and Stratification:

Patients are randomized in a 1:1 ratio to one of the two treatment arms. Stratification factors include:

-

Performance Status (0-1 vs. 2)

-

Clinical Stage (T2 vs. T3/T4a)

-

Chemotherapy Regimen (Cisplatin vs. 5-FU/Mitomycin C vs. Gemcitabine)

-

Radiation Field (Bladder only vs. Small Pelvis)

Treatment Arms:

-

Arm 1 (Control Arm): Concurrent Chemoradiotherapy (CRT). Patients receive standard-of-care CRT.

-

Arm 2 (Investigational Arm): Concurrent Chemoradiotherapy (CRT) with Atezolizumab. Patients receive the same CRT regimens as in Arm 1, with the addition of atezolizumab.

Chemotherapy Regimens (Physician's Choice):

-

Cisplatin-based: Weekly administration.

-

5-Fluorouracil (5-FU) and Mitomycin C: Administered on specific days of radiation therapy.

-

Gemcitabine-based: Twice-weekly administration.

Radiation Therapy:

Patients undergo either 3D conformal radiation therapy (3D-CRT) or intensity-modulated radiation therapy (IMRT) delivered daily, Monday through Friday, for up to 7-8 weeks.

Atezolizumab Administration (Arm 2):

Atezolizumab is administered intravenously every three weeks for a total of six months, given concurrently and adjuvantly with CRT.

Assessments:

Patients undergo regular assessments, including:

-

Cystoscopy and Biopsy: At baseline and 3 months post-CRT to evaluate response.

-

Imaging (CT or MRI): At baseline and at specified intervals to monitor for local and distant recurrence.

-

Toxicity Monitoring: Throughout the treatment and follow-up periods.

-

Patient-Reported Outcomes: Collected at multiple time points.

Patients are followed for up to 5 years to assess long-term outcomes.

Visualizing Study Logic

The following diagrams illustrate the logical flow and relationships within the SWOG S1806 study.

References

A Technical Guide to the S1806 Clinical Trial: Inclusion, Exclusion, and Methodological Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pivotal S1806 (NCT03775265) clinical trial, a Phase III randomized study evaluating the efficacy and safety of atezolizumab in combination with concurrent chemoradiotherapy for localized muscle-invasive bladder cancer (MIBC).[1][2][3] This document details the stringent inclusion and exclusion criteria that defined the study population, outlines the core experimental methodologies, and visually represents the key biological pathways and trial design through structured diagrams.

Patient Selection: Inclusion and Exclusion Criteria

The S1806 trial enrolled a specific patient population with localized muscle-invasive urothelial carcinoma of the bladder. The eligibility criteria were designed to ensure patient safety and the scientific validity of the trial's outcomes.

Inclusion Criteria

Patients eligible for the S1806 trial were required to meet a comprehensive set of criteria primarily focused on disease characteristics, performance status, and organ function.

| Category | Inclusion Criteria |

| Histology and Staging | Histologically proven T2-T4a N0M0 urothelial carcinoma of the bladder diagnosed within 120 days prior to randomization.[1] Mixed urothelial carcinoma was permitted, but the presence of small cell carcinoma was an exclusion.[1] Patients with lymph nodes ≥ 1.0 cm in the shortest cross-sectional diameter on imaging (CT/MRI) were required to have a biopsy confirming no tumor involvement within 70 days before randomization.[1] |

| Prior Treatment | Patients must have undergone a transurethral resection of bladder tumor (TURBT) within 70 days of randomization.[1] Prior intravesical therapies such as Bacillus Calmette-Guerin (BCG) or interferon were allowed. |

| Performance Status | Zubrod performance status of 0-2. |

| Age | ≥ 18 years of age.[1] |

| Organ Function | Adequate bone marrow function (ANC ≥ 1,500/mcL, platelets ≥ 100,000/mcL, Hemoglobin ≥ 9 g/dL), and adequate renal function (GFR > 25 ml/min).[4] These results must have been obtained within 28 days prior to randomization.[1] |

| Hydronephrosis | Patients with unilateral hydronephrosis were eligible if their kidney function met the specified criteria.[1] |

Exclusion Criteria

The exclusion criteria were established to minimize confounding factors and protect patient safety. These criteria addressed prior treatments, concurrent medical conditions, and other factors that could interfere with the study's objectives.

| Category | Exclusion Criteria |

| Disease Characteristics | Evidence of T4b or metastatic (N1-3 or M1) disease.[1] Diffuse carcinoma in situ (CIS) based on cystoscopy and biopsy was also an exclusion.[1] |

| Prior Systemic Therapy | No prior systemic chemotherapy for bladder cancer.[1] No prior pelvic radiation.[1] |

| Immunosuppression | No treatment with systemic immunosuppressive medications (e.g., prednisone, cyclophosphamide) within 14 days of randomization.[1] Prior allogeneic bone marrow transplantation or solid organ transplantation was not permitted.[1] |

| Vaccinations | No live, attenuated vaccines within 4 weeks prior to randomization, during protocol treatment, or up to 5 months after the last dose of protocol treatment.[1] |

| Infections & Autoimmune Disease | No active infection requiring oral or IV antibiotics within 14 days of randomization.[1] No active autoimmune disease requiring systemic treatment in the past two years.[1] |

| Major Surgery | No major surgical procedures within 28 days prior to randomization. TURBT was not considered a major surgical procedure.[1] |

Experimental Protocols and Methodologies

The S1806 trial integrated a multi-modal treatment approach. The following sections detail the core experimental procedures.

Transurethral Resection of Bladder Tumor (TURBT)

TURBT is a critical procedure for both diagnosis and initial treatment of bladder cancer.[5]

Procedure:

-

Anesthesia: The procedure is typically performed under general or spinal anesthesia.[6][7]

-

Instrumentation: A resectoscope, a specialized cystoscope with a wire loop, is inserted through the urethra into the bladder.[7]

-

Tumor Resection: The wire loop uses high-frequency electrical current to cut and remove the bladder tumor.[7] The surgeon aims for a maximal resection of all visible tumor tissue.

-

Hemostasis: The electrical current also cauterizes the resection site to control bleeding.[8]

-

Specimen Collection: The resected tissue is collected and sent for pathological analysis to determine tumor type, grade, and depth of invasion.

Chemoradiotherapy

Patients in both arms of the trial received concurrent chemoradiotherapy, a standard of care for muscle-invasive bladder cancer.[3] The specific chemotherapy regimens were chosen from a protocol-specified list.

Chemotherapy Agents:

Radiation Therapy:

-

Dosage: A common radiation dose for bladder cancer is 64 Gy delivered in 32 fractions.[9]

-

Technique: Treatment was delivered using either 3D conformal radiotherapy (3DCRT) or intensity-modulated radiation therapy (IMRT).[4]

-

Target Volume: The radiation field could encompass the bladder only or a small pelvis field.[3]

Atezolizumab Administration

Patients in the investigational arm received the immunotherapy agent atezolizumab.

-

Dosage: 1200 mg of atezolizumab was administered intravenously.[10][11][12]

-

Frequency: The infusion was given every 3 weeks for a total of 6 months.[3][13]

-

Administration: The first infusion was delivered over 60 minutes. If well-tolerated, subsequent infusions could be administered over 30 minutes. Atezolizumab was not to be given as an IV push or bolus.[10][11]

Visualizing Key Pathways and Trial Design

To further elucidate the mechanisms and structure of the S1806 trial, the following diagrams are provided.

References

- 1. S1806 | SWOG [swog.org]

- 2. SWOG-S1806 | Essentia Health [essentiahealth.org]

- 3. ASCO – American Society of Clinical Oncology [asco.org]

- 4. Facebook [cancer.gov]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. Transurethral resection of bladder tumour (TURBT) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gdurology.com [gdurology.com]

- 8. cancerresearchuk.org [cancerresearchuk.org]

- 9. researchgate.net [researchgate.net]

- 10. Tecentriq (Atezolizumab), PD-L1 Inhibitor, Approved for Advanced Bladder Cancer and for Relapsed Non–Small-Cell Lung Cancer [jhoponline.com]

- 11. Tecentriq (Atezolizumab) First PD-L1 Inhibitor Approved for Patients with Advanced or Metastatic Urothelial Carcinoma [ahdbonline.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. S/N1806 Toxicity Data: No Safety Concerns | SWOG [swog.org]

S1806 Clinical Trial: A Technical Guide to a Phase III Study in Muscle-Invasive Bladder Cancer

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the S1806 clinical trial (NCT03775265), a pivotal Phase III study investigating the addition of the immune checkpoint inhibitor atezolizumab to standard trimodality therapy for localized muscle-invasive bladder cancer (MIBC). The trial, jointly led by the SWOG Cancer Research Network and NRG Oncology, addresses a critical question in bladder cancer treatment: can immunotherapy enhance the efficacy of bladder-preserving chemoradiotherapy?[1][2][3]

Executive Summary

The S1806 trial is a randomized, two-arm study that enrolled 475 patients with T2-T4aN0M0 urothelial carcinoma of the bladder.[1] The primary objective is to determine if the addition of atezolizumab to concurrent chemoradiotherapy improves bladder intact event-free survival (BI-EFS).[1] The study has completed accrual as of April 1, 2024, and long-term follow-up is ongoing.[1][2] This guide details the trial's design, patient population, experimental protocols, and available data.

Trial Design and Objectives

The S1806 trial is designed to assess the superiority of adding atezolizumab to standard trimodality therapy (TMT), which consists of maximal transurethral resection of bladder tumor (TURBT) followed by concurrent chemoradiotherapy.

Primary Objective:

-

To compare bladder intact event-free survival (BI-EFS) between the two treatment arms. BI-EFS events include histologically proven muscle-invasive bladder cancer, clinical evidence of nodal or metastatic disease, radical cystectomy, or death from any cause.[4]

Secondary Objectives:

-

Overall survival

-

Metastasis-free survival

-

Cancer-specific survival

-

Pathologic response at 18 weeks

-

Rate of salvage cystectomy

-

Adverse event rates

-

Quality of life and patient-reported outcomes

Translational Medicine Objectives:

-

To evaluate the prognostic value of biomarkers of DNA damage response (MRE11) and tumor subtyping for BI-EFS.

-

To investigate the association of tumor mutational burden, neoantigen load, immune cell infiltration, and PD-L1 expression with response to chemoimmunotherapy.

-

To bank urine specimens for future research.

Patient Population and Characteristics

The trial enrolled patients with histologically confirmed, localized muscle-invasive urothelial carcinoma of the bladder (T2-T4aN0M0).[2] Key inclusion criteria included an ECOG performance status of 0-2 and adequate organ function. Patients who had received prior systemic chemotherapy for their bladder cancer were excluded.[2]

The baseline characteristics of the first 213 patients enrolled in the safety analysis are presented in Table 1.

Table 1: Baseline Patient Characteristics (n=213)

| Characteristic | Trimodality Therapy + Atezolizumab (n=113) | Trimodilocality Therapy Alone (n=100) |

| Median Age (years) | 75 | 72 |

| T-Stage | ||

| T2 | 82% | 81% |

| T3-T4a | 18% | 19% |

| Performance Status | ||

| 0-1 | 96% | 95% |

| 2 | 4% | 5% |

| Chemotherapy Regimen | ||

| Cisplatin | 48% | 50% |

| 5-Fluorouracil/Mitomycin | 15% | 13% |

| Gemcitabine | 37% | 37% |

| Radiation Field | ||

| Small Pelvis | 57% | 58% |

| Bladder Only | 43% | 42% |

Data from the ASTRO 2022 toxicity update.

Experimental Protocols

Treatment Arms

Patients were randomized in a 1:1 ratio to one of two treatment arms:

-

Arm 1 (Control): Standard Trimodality Therapy (Maximal TURBT followed by concurrent chemoradiotherapy).

-

Arm 2 (Investigational): Standard Trimodality Therapy with concurrent and adjuvant atezolizumab.[3]

Atezolizumab Administration

In the investigational arm, atezolizumab was administered at a dose of 1200 mg intravenously every 3 weeks for a total of 9 cycles.[5]

Concurrent Chemoradiotherapy

The choice of chemotherapy regimen was at the discretion of the treating physician from a protocol-specified list. The options included:

-

Gemcitabine: Administered intravenously twice weekly for 6 weeks concurrent with radiation therapy.

-

Cisplatin: Administered intravenously weekly for 6 weeks concurrent with radiation therapy.

-

Fluorouracil (5-FU) and Mitomycin-C: 5-FU administered on the same days as radiation doses 1-5 and 16-20, with Mitomycin-C administered on day 1 of radiation therapy.

Note: Specific dosages for the chemotherapy agents were not detailed in the publicly available documents.

Radiation Therapy

Radiation therapy was delivered daily (Monday-Friday) for up to 7-8 weeks using either 3D-conformal radiation therapy (3D-CRT) or intensity-modulated radiation therapy (IMRT).[5]

Note: The precise total radiation dose, dose per fraction, and detailed target volume definitions were not specified in the available literature.

Safety and Toxicity Data

An interim safety analysis of the first 213 patients was presented at the 2022 ASTRO Annual Meeting.[4] These findings are summarized in Table 2.

Table 2: Grade 3 or Higher Adverse Events (First 213 Patients)

| Adverse Event Category | Trimodality Therapy + Atezolizumab (n=113) | Trimodality Therapy Alone (n=100) |

| Any Grade ≥3 Toxicity | 58% (65 patients) | 44% (44 patients) |

| Grade 3 Diarrhea | 2 patients | 2 patients |

| Grade 3 Cystitis | 2 patients | 1 patient |

| Known Immune-Related Adverse Events (Grade ≥3) | ||

| Pancreatitis | 1 patient | 0 patients |

| Rash | 1 patient | 0 patients |

| Acute Kidney Injury | 2 patients | 0 patients |

| Gastritis | 1 patient | 0 patients |

| Transaminitis | 1 patient | 0 patients |

| Dyspnea | 1 patient | 0 patients |

The Data and Safety Monitoring Committee concluded that there were no new safety signals in the atezolizumab arm and recommended the continuation of the trial.[4] The higher incidence of grade 3 or higher toxicities in the investigational arm was primarily attributed to hematological toxicities, which were generally not considered immune-related.[4]

Visualizations

S1806 Trial Workflow

Caption: S1806 trial workflow from patient screening to long-term follow-up.

Conceptual Signaling Pathway of Atezolizumab in Bladder Cancer

Caption: Atezolizumab blocks the PD-L1/PD-1 interaction, restoring T-cell activity.

Conclusion

The S1806 trial is a landmark study in the treatment of muscle-invasive bladder cancer. Its results have the potential to establish a new standard of care for patients undergoing bladder-preserving trimodality therapy. The initial safety data are encouraging, suggesting that the addition of atezolizumab to chemoradiotherapy is feasible. As the trial matures, the primary endpoint analysis of bladder intact event-free survival will be critical in determining the future role of immunotherapy in this setting. The comprehensive translational research component of the study also promises to provide valuable insights into biomarkers of response and resistance to chemoimmunotherapy in bladder cancer.

References

Atezolizumab in Muscle-Invasive Bladder Cancer Chemoradiotherapy: A Technical Overview of the S1806 Trial

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the integration of the immune checkpoint inhibitor atezolizumab with concurrent chemoradiotherapy for localized muscle-invasive bladder cancer (MIBC), with a central focus on the SWOG/NRG S1806 clinical trial. This document outlines the trial's design, summarizes available data, details relevant experimental protocols, and visualizes key pathways and workflows. As the final results of the S1806 trial are pending, this guide is based on publicly available interim data and established scientific principles.

Introduction to Atezolizumab and its Rationale in Bladder Cancer

Atezolizumab is a humanized monoclonal antibody that targets programmed death-ligand 1 (PD-L1).[1] By binding to PD-L1 on tumor cells and tumor-infiltrating immune cells, atezolizumab prevents the interaction of PD-L1 with its receptors, PD-1 and B7.1, on T-cells.[1][2] This blockade removes inhibitory signals that suppress the anti-tumor immune response, thereby reactivating T-cells to recognize and eliminate cancer cells.[2][3] The rationale for combining atezolizumab with chemoradiotherapy stems from the observation that radiotherapy can increase PD-L1 expression in bladder cancer, potentially sensitizing the tumor to immune checkpoint inhibition.[4][5]

The S1806 Clinical Trial: An Overview

The SWOG/NRG S1806 (INTACT) trial is a Phase III randomized study designed to evaluate the efficacy and safety of adding atezolizumab to standard concurrent chemoradiotherapy for patients with localized MIBC (T2-T4aN0M0).[6][7] The trial, which has completed accrual, randomized 475 patients to one of two treatment arms.[6]

Primary Objective: To compare bladder intact event-free survival (BI-EFS) between the two treatment arms.[6]

Secondary Objectives: Include overall survival, metastasis-free survival, and safety.[8]

Patient Population

The trial enrolled patients with histologically confirmed MIBC (T2-T4aN0M0) who were candidates for bladder-preserving trimodality therapy.[7] Key inclusion criteria included adequate organ function and performance status. Patients who had received prior systemic chemotherapy for bladder cancer were not eligible.[7]

Treatment Arms

-

Arm 1 (Control): Concurrent chemoradiotherapy.

-

Arm 2 (Investigational): Concurrent chemoradiotherapy plus atezolizumab.[9]

Quantitative Data from the S1806 Trial (Interim Analysis)

The following tables summarize the available interim safety data from the S1806 trial, as presented at the 2022 ASTRO Annual Meeting. This analysis included 213 patients.[9][10] It is important to note that these are not the final results of the study.

Table 1: Interim Safety Overview (n=213)

| Chemoradiotherapy (n=100) | Chemoradiotherapy + Atezolizumab (n=113) | |

| Grade ≥3 Toxicities | 44% | 58% |

Data Source: SWOG/NRG S1806 ASTRO 2022 Presentation.[9][10]

Table 2: Selected Grade ≥3 Immune-Related Adverse Events (Atezolizumab Arm)

| Adverse Event | Number of Patients |

| Pancreatitis | 1 |

| Rash | 1 |

| Acute Kidney Injury | 2 |

| Gastritis | 1 |

| Transaminitis | 1 |

| Dyspnea | 1 |

Data Source: SWOG/NRG S1806 ASTRO 2022 Presentation.[4]

The interim analysis showed a higher rate of Grade 3 or higher toxicities in the atezolizumab arm, with most being hematological and not considered immune-related.[9][10] The observed immune-related adverse events were consistent with the known safety profile of atezolizumab.[4][9]

Experimental Protocols

The S1806 trial protocol allowed for investigator choice of standard chemotherapy regimens to be administered concurrently with radiotherapy. The following are representative protocols for the treatment modalities employed in the trial.

Chemotherapy Protocols

4.1.1. Gemcitabine and Cisplatin

This regimen is a common standard of care for MIBC.

-

Gemcitabine: 1000 mg/m² intravenously (IV) on days 1, 8, and 15 of a 28-day cycle.[11]

-

Cisplatin: 70 mg/m² IV on day 1 or 2 of a 28-day cycle.[11]

-

Administration: Typically for a total of four cycles.[11] Pre- and post-hydration are crucial with cisplatin administration to prevent renal toxicity.[12]

4.1.2. 5-Fluorouracil (5-FU) and Mitomycin C

This is another established chemoradiotherapy regimen for bladder cancer.

-

Mitomycin C: 12 mg/m² IV bolus on day 1.[13]

-

5-Fluorouracil: 500 mg/m²/day as a continuous IV infusion on days 1-5 and days 22-26, corresponding to the first five and fractions 16-20 of radiotherapy.[13]

-

Cycle: One cycle is administered during the course of radiotherapy.[13]

Radiotherapy Protocol

Trimodality therapy for MIBC typically involves external beam radiation therapy (EBRT) delivered to the bladder and pelvic lymph nodes.

-

Initial Dose: 40-45 Gy to the bladder and pelvic lymph nodes.[14][15]

-

Boost Dose: An additional boost of 10-15 Gy to the bladder and a further 10 Gy to the tumor.[14][15]

-

Total Dose: The total dose to the tumor is typically 64-66 Gy.[14][15]

-

Fractionation: Delivered in daily fractions over several weeks.[16]

-

Technique: Intensity-modulated radiation therapy (IMRT) or volumetric modulated arc therapy (VMAT) are modern techniques used to conform the dose to the target and spare surrounding normal tissues.

Atezolizumab Administration

In the investigational arm of the S1806 trial, atezolizumab was administered concurrently with chemoradiotherapy.

-

Dose: 1200 mg intravenously.

-

Schedule: Every 3 weeks for 9 cycles.[17]

Visualizing Pathways and Workflows

S1806 Clinical Trial Workflow

Caption: Workflow of the S1806 clinical trial.

Atezolizumab Mechanism of Action in the Tumor Microenvironment

Caption: Mechanism of atezolizumab in blocking PD-L1.

Synergistic Effect of Chemoradiotherapy and Atezolizumab

Caption: Proposed synergy of CRT and atezolizumab.

Conclusion

The S1806 trial represents a significant investigation into the role of immunotherapy in combination with standard-of-care chemoradiotherapy for muscle-invasive bladder cancer. The integration of atezolizumab aims to leverage the immunogenic effects of chemoradiotherapy to improve patient outcomes. While the final efficacy and safety results are eagerly awaited, the interim safety data suggest a manageable toxicity profile. The detailed protocols and mechanistic understanding provided in this guide offer a comprehensive framework for researchers and drug development professionals engaged in the evolving landscape of bladder cancer therapeutics. The definitive impact of this combination therapy will be clarified upon the publication of the final trial results.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. TECENTRIQ® (atezolizumab) proposed mechanism of action | mNSCLC [tecentriq-hcp.com]

- 3. youtube.com [youtube.com]

- 4. urotoday.com [urotoday.com]

- 5. researchgate.net [researchgate.net]

- 6. S1806 - NRG Oncology [nrgoncology.org]

- 7. S1806 | SWOG [swog.org]

- 8. ASCO – American Society of Clinical Oncology [asco.org]

- 9. S/N1806 Toxicity Data: No Safety Concerns | SWOG [swog.org]

- 10. medicalxpress.com [medicalxpress.com]

- 11. Bladder Cancer Treatment Protocols: Treatment Protocols [emedicine.medscape.com]

- 12. northerncanceralliance.nhs.uk [northerncanceralliance.nhs.uk]

- 13. hse.ie [hse.ie]

- 14. Journal of Urologic Oncology [e-juo.org]

- 15. e-juo.org [e-juo.org]

- 16. Bladder-sparing protocols in the treatment of muscle-invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. urotoday.com [urotoday.com]

An In-depth Technical Guide to the NRG Oncology S1806 (INTACT) Trial

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the NRG Oncology S1806 clinical trial, also known as the INTACT trial. The information is curated for researchers, scientists, and professionals in drug development, offering a detailed examination of the trial's core components, including experimental protocols, quantitative data, and relevant biological pathways.

Trial Overview

The NRG Oncology S1806 is a Phase III randomized clinical trial designed to evaluate the efficacy and safety of adding the immune checkpoint inhibitor atezolizumab to standard concurrent chemoradiotherapy (CRT) for the treatment of localized muscle-invasive bladder cancer (MIBC).[1][2] The primary goal is to determine if this combination therapy can improve bladder-intact event-free survival (BI-EFS) compared to CRT alone.[1] This trial is a joint effort between SWOG Cancer Research Network and NRG Oncology.[1]

Trial Identity:

-

NCT Number: NCT03775265[3]

-

Official Title: Phase III Randomized Trial of Concurrent Chemoradiotherapy With or Without Atezolizumab in Localized Muscle Invasive Bladder Cancer[3]

The rationale for this study is based on preclinical and early clinical evidence suggesting that radiotherapy and chemotherapy can enhance the anti-tumor immune response, potentially creating a synergistic effect with immune checkpoint inhibitors like atezolizumab.[5] Radiation is known to induce immunogenic cell death, which releases tumor antigens and can increase the expression of PD-L1 on tumor cells, making them more susceptible to PD-L1 blockade.[5]

Data Presentation

Patient Population and Stratification

The trial aimed to enroll 475 patients with histologically confirmed muscle-invasive urothelial carcinoma of the bladder (T2-T4aN0M0).[1] Patients were stratified based on several factors to ensure balanced prognostic characteristics between the treatment arms.[6][7]

| Patient Characteristic | Criteria |

| Histology | Urothelial carcinoma of the bladder (mixed urothelial histology permitted)[4] |

| Stage | T2-T4a, N0, M0[1][4] |

| Performance Status | Zubrod performance status of 0-2[8] |

| Renal Function | Glomerular filtration rate (GFR) > 25 ml/min[8] |

| Prior Treatment | No prior systemic chemotherapy or pelvic radiation for bladder cancer[4] |

| Stratification Factors | Groups |

| Performance Status | 0-1 vs. 2[6][7] |

| Clinical Stage | T2 vs. T3/T4a[6][7] |

| Chemotherapy Regimen | Cisplatin vs. 5-FU/Mitomycin C vs. Gemcitabine[6][7] |

| Radiation Field | Bladder only vs. Small Pelvis[6][7] |

Efficacy Endpoints

The trial is designed to assess the following primary and secondary endpoints:

| Endpoint Type | Endpoint | Definition |

| Primary | Bladder-Intact Event-Free Survival (BI-EFS) | Time from randomization to the first occurrence of: residual or recurrent muscle-invasive bladder cancer, nodal or metastatic disease, radical cystectomy, or death from any cause.[7] |

| Secondary | Overall Survival (OS) | Time from randomization to death from any cause. |

| Secondary | Metastasis-Free Survival (MFS) | Time from randomization to the first occurrence of distant metastasis. |

| Secondary | Pathologic Response at 18 weeks | Assessment of tumor response in biopsies taken 18 weeks after randomization.[7] |

| Secondary | Rate of Salvage Cystectomy | Proportion of patients requiring radical cystectomy for persistent or recurrent disease.[7] |

| Secondary | Adverse Events | Assessment of treatment-related toxicity. |

| Secondary | Quality of Life (QOL) | Patient-reported outcomes.[7] |

Safety and Toxicity Data (Interim Analysis)

An interim safety analysis was presented after 213 patients were enrolled (113 in the atezolizumab arm and 100 in the control arm).[9] The data showed no new safety concerns with the combination therapy.[9]

| Adverse Event (Grade ≥3) | Chemoradiotherapy + Atezolizumab (n=113) | Chemoradiotherapy Alone (n=100) |

| Any Grade ≥3 Toxicity | 58% (65 patients) | 44% (44 patients) |

| Most Common Toxicities | Hematological | Hematological |

| Immune-Related Adverse Events (Grade ≥3) | Observed, specific numbers not detailed in the initial report. | Not reported in the initial summary. |

Note: The majority of hematological toxicities were not considered to be immune-related by the treating physicians.[9] A safety update on the first 73 patients reported 23 grade 3 or higher toxicity events in the atezolizumab arm versus 11 in the control arm, with the most common being hematological.[6]

Experimental Protocols

Treatment Arms

Patients were randomized in a 1:1 ratio to one of two treatment arms.[9]

-

Arm 1 (Control): Concurrent Chemoradiotherapy (CRT)

-

Arm 2 (Investigational): Concurrent Chemoradiotherapy (CRT) + Atezolizumab

Atezolizumab Administration

-

Dosage: 1200 mg intravenously.[10]

-

Administration: The first infusion is administered over 60 minutes. If well-tolerated, subsequent infusions can be given over 30 minutes.[11]

Chemotherapy Regimens

The choice of chemotherapy was at the discretion of the treating physician from a list of protocol-specified regimens.[6]

-

Cisplatin-based regimen:

-

Cisplatin 70 mg/m² IV on day 1 or 2 of each 28-day cycle for a total of four cycles.[12]

-

-

5-Fluorouracil (5-FU) and Mitomycin C regimen:

-

Gemcitabine-based regimen:

-

Gemcitabine 1000 mg/m² IV on days 1, 8, and 15 of each 28-day cycle.[12]

-

Radiation Therapy Protocol

-

Technique: Intensity-Modulated Radiation Therapy (IMRT) or 3D Conformal Radiation Therapy (3D-CRT).[3]

-

Dose Fractionation:

-

A common regimen for radical radiotherapy to the bladder is 52.5–55 Gy in 20 fractions over 4 weeks or 60–64 Gy in 30–32 fractions over 6–6.5 weeks.[14]

-

For patients with node-negative disease, a moderate hypofractionated regimen of 55 Gy in 20 fractions to the bladder only, delivered with Image-Guided Radiotherapy (IGRT), is considered a standard of care.[15]

-

-

Target Volume Delineation:

-

Clinical Target Volume (CTV) for the tumor bed is delineated according to NRG guidelines.[16]

-

The Planning Target Volume (PTV) is generated by adding a margin of approximately 1 cm to the CTV.[16]

-

For pelvic nodal irradiation, the obturator, presacral, internal, and external iliac nodal regions are contoured based on NRG consensus guidelines.[17]

-

Mandatory Visualizations

PD-1/PD-L1 Signaling Pathway

The following diagram illustrates the mechanism of action of atezolizumab in the context of the PD-1/PD-L1 signaling pathway.

Caption: Atezolizumab blocks the interaction between PD-1 and PD-L1.

NRG Oncology S1806 Experimental Workflow

This diagram outlines the logical flow of patient participation in the S1806 trial.

References

- 1. S1806 - NRG Oncology [nrgoncology.org]

- 2. SWOG-S1806 | Essentia Health [essentiahealth.org]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. S1806 | SWOG [swog.org]

- 5. mdpi.com [mdpi.com]

- 6. ASCO – American Society of Clinical Oncology [asco.org]

- 7. ASCO – American Society of Clinical Oncology [asco.org]

- 8. urotoday.com [urotoday.com]

- 9. Toxicity data reveal no safety concerns with S/N1806 bladder cancer trial | EurekAlert! [eurekalert.org]

- 10. droracle.ai [droracle.ai]

- 11. uhs.nhs.uk [uhs.nhs.uk]

- 12. emedicine.medscape.com [emedicine.medscape.com]

- 13. How do you dose concurrent chemotherapy with once daily [themednet.org]

- 14. rcr.ac.uk [rcr.ac.uk]

- 15. What is the Optimal Dose, Fractionation and Volume for Bladder Radiotherapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

S1806 Clinical Trial: A Technical Guide to the Background and Rationale for Combining Immunotherapy with Chemoradiotherapy in Muscle-Invasive Bladder Cancer

This in-depth technical guide provides a comprehensive overview of the SWOG S1806 (INTACT) clinical trial, a pivotal Phase III study evaluating the addition of the immune checkpoint inhibitor atezolizumab to standard concurrent chemoradiotherapy for localized muscle-invasive bladder cancer (MIBC). The content herein is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the study's scientific rationale, experimental design, and methodologies.

Background and Rationale

Muscle-invasive bladder cancer (MIBC) is an aggressive malignancy with a significant risk of metastasis and mortality. The standard of care for localized MIBC has traditionally been radical cystectomy, a life-altering surgery with considerable morbidity. Trimodality therapy (TMT), comprising maximal transurethral resection of the bladder tumor (TURBT) followed by concurrent chemoradiotherapy (CRT), has emerged as a viable bladder-preserving alternative for select patients. However, a substantial proportion of patients treated with TMT still experience disease recurrence, underscoring the need for more effective therapeutic strategies.

The scientific rationale for the S1806 study is built upon the immunomodulatory effects of radiotherapy and chemotherapy. Preclinical and clinical evidence suggests that radiation therapy can induce an anti-tumor immune response by promoting the release of tumor-associated antigens and enhancing the expression of programmed death-ligand 1 (PD-L1) on tumor cells. This upregulation of PD-L1 can, in turn, lead to T-cell exhaustion and immune evasion by the tumor.

Atezolizumab is a humanized monoclonal antibody that blocks the interaction between PD-L1 and its receptors, PD-1 and B7.1, thereby restoring anti-tumor T-cell activity. The hypothesis of the S1806 trial is that by combining atezolizumab with CRT, the radiation-induced anti-tumor immune response can be potentiated, leading to improved clinical outcomes for patients with MIBC.

Signaling Pathway: Radiation-Induced PD-L1 Upregulation and Atezolizumab-Mediated Immune Response

The following diagram illustrates the proposed mechanism of action for the combination therapy investigated in the S1806 study. Radiation therapy induces DNA damage in tumor cells, leading to the activation of intracellular signaling pathways that culminate in the upregulation of PD-L1 on the cell surface. Atezolizumab blocks the interaction of PD-L1 with PD-1 on activated T-cells, thereby preventing T-cell exhaustion and promoting tumor cell killing.

Study Design and Objectives

The S1806 (INTACT) trial is a Phase III, randomized, open-label, multicenter study. The study is designed to compare the efficacy and safety of concurrent chemoradiotherapy with or without atezolizumab in patients with localized muscle-invasive bladder cancer.

Study Schema

The following diagram outlines the overall design of the S1806 study, from patient registration to randomization and treatment allocation.

Study Objectives

The primary and secondary objectives of the S1806 trial are summarized in the table below.

| Objective Type | Description |

| Primary | To compare bladder intact event-free survival (BI-EFS) for concurrent chemoradiation therapy (CRT) with and without atezolizumab in localized muscle-invasive bladder cancer (MIBC). |

| Secondary | To compare overall survival between the two arms. |

| To compare modified bladder intact event-free survival including cancer-related death between arms. | |

| To compare complete and partial pathologic response between arms at 3 months after completing chemoradiation therapy. | |

| To estimate metastases-free survival by arm. | |

| To compare the qualitative and quantitative adverse events from each arm. | |

| To estimate the rate of non-muscle invasive bladder cancer recurrence by arm. | |

| To estimate the rate of salvage cystectomy and reasons for cystectomy by arm. | |

| To compare mean patient-reported global quality of life (QOL). | |

| Translational | To test the hypothesis that a panel of validated biomarkers (e.g., MRE11, DDR function, tumor subtyping) will be prognostic for BI-EFS. |

| To test the hypothesis that tumor total mutation burden, neoantigen burden, infiltrating immune response, PD-L1 expression, and T-cell response are associated with augmented response after concurrent CIRT. |

Key Endpoints

The primary endpoint of the S1806 study is Bladder Intact Event-Free Survival (BI-EFS). The components of this composite endpoint are detailed below.

The statistical design of the S1806 study is based on the hypothesis that the addition of atezolizumab will improve the 3-year BI-EFS from 52% in the control arm to 64% in the experimental arm.

Patient Population and Eligibility Criteria

The S1806 trial enrolls patients with histologically confirmed muscle-invasive (T2-T4aN0M0) urothelial carcinoma of the bladder. Key inclusion and exclusion criteria are summarized below.

| Criteria Type | Description |

| Inclusion | Histologically proven T2-T4a N0M0 urothelial carcinoma of the bladder. |

| Must have undergone a maximal TURBT within 70 days prior to randomization. | |

| Age ≥ 18 years. | |

| ECOG Performance Status of 0-2. | |

| Adequate organ function (hematologic, renal, and hepatic). | |

| Exclusion | Evidence of T4b, N1-3, or M1 disease. |

| Prior systemic chemotherapy for bladder cancer. | |

| Prior pelvic radiation. | |

| Diffuse carcinoma in situ (CIS). | |

| Prior allogeneic bone marrow or solid organ transplantation. | |

| Active or prior documented autoimmune disease. | |

| Use of systemic immunosuppressive medications. |

Experimental Protocols

While a complete, official protocol document is not publicly available, the following sections detail the experimental procedures based on the information gathered from clinical trial registries and publications.

Treatment Regimens

Patients in the S1806 trial are randomized to one of two treatment arms:

-

Arm I (Control): Concurrent Chemoradiotherapy (CRT)

-

Arm II (Investigational): Concurrent Chemoradiotherapy (CRT) + Atezolizumab

Chemotherapy: The choice of chemotherapy regimen is at the discretion of the treating physician and includes one of the following options:

-

Cisplatin

-

5-Fluorouracil + Mitomycin-C

-

Gemcitabine

Radiation Therapy: Radiation therapy is delivered daily, Monday through Friday, for up to 7-8 weeks. The radiation field can be either bladder only or small pelvis.

Atezolizumab Administration: In the investigational arm, atezolizumab is administered intravenously every three weeks for a total of nine cycles.

Study Procedures and Assessments

A summary of the key study procedures and assessments is provided in the table below.

| Procedure/Assessment | Timing |

| TURBT with bladder biopsy | At randomization and at 18 weeks post-randomization. |

| Cystoscopy | At randomization, weeks 18, 30, 42, 54, then every 3 months through year 2, and every 6 months through year 5. |

| CT or MRI | At randomization, weeks 18, 30, 42, 54, then every 6 months through year 2, and every 12 months through year 5. |

| Blood and Urine Collection | For translational research at specified time points. |

| Quality of Life Questionnaires | At baseline and regular intervals throughout the study. |

Translational Research

The S1806 study includes a robust translational medicine component to identify predictive and prognostic biomarkers. This involves the collection of tumor tissue, whole blood, and urine for various analyses, including:

-

Immunohistochemistry (IHC): To assess PD-L1 expression on tumor and immune cells.

-

Genomic Sequencing: To determine tumor mutational burden and neoantigen load.

-

Analysis of DNA Damage Response (DDR) Pathways: To evaluate markers such as MRE11.

The specific laboratory standard operating procedures for these assays are not detailed in the publicly available documents.

Safety and Toxicity

Interim safety analyses of the S1806 trial have been conducted and have not revealed any new or unexpected safety signals for the combination of atezolizumab and CRT. The toxicity profile observed was consistent with the known adverse events of each individual therapy.

Conclusion

The S1806 (INTACT) trial is a landmark study in the treatment of muscle-invasive bladder cancer. By investigating the addition of the immune checkpoint inhibitor atezolizumab to standard trimodality therapy, this trial has the potential to establish a new standard of care for bladder preservation in this patient population. The comprehensive translational research component of the study will also provide valuable insights into the biological mechanisms of response and resistance to this combination therapy, paving the way for more personalized treatment approaches in the future. The final results of this trial are eagerly awaited by the oncology community.

An In-depth Technical Guide to the S1806 Clinical Trial Schema and Treatment Arms

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the S1806 (NCT03775265) clinical trial, a pivotal Phase III study evaluating the efficacy and safety of adding atezolizumab to standard trimodality therapy for localized muscle-invasive bladder cancer. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the trial's design, treatment protocols, and key parameters.

Trial Overview

The S1806 trial, also known as the INTACT trial, is a randomized, phase III study for patients with non-metastatic, muscle-invasive urothelial carcinoma of the bladder. The central hypothesis of the study is that the addition of the immune checkpoint inhibitor atezolizumab to concurrent chemoradiotherapy will improve bladder-intact event-free survival.[1][2] The trial is a joint effort by the SWOG Cancer Research Network and NRG Oncology.[2][3]

Table 1: S1806 Trial at a Glance

| Parameter | Description |

| Official Title | Phase III Randomized Trial of Concurrent Chemoradiotherapy with or without Atezolizumab in Localized Muscle Invasive Bladder Cancer |

| NCT Number | NCT03775265 |

| Trial Phase | Phase III |

| Study Design | Randomized, open-label, parallel assignment |

| Primary Objective | To compare bladder-intact event-free survival (BI-EFS) between the two treatment arms. |

| Target Accrual | 475 patients |

| Patient Population | Patients with histologically proven, T2-T4a N0M0 urothelial carcinoma of the bladder. |

Trial Schema and Treatment Arms

Patients enrolled in the S1806 trial undergo a 1:1 randomization to one of two treatment arms.

Arm 1: Standard Trimodality Therapy (Control Arm)

Patients in the control arm receive standard-of-care trimodality therapy, which consists of maximal transurethral resection of the bladder tumor (TURBT) followed by concurrent chemoradiotherapy.

Arm 2: Trimodality Therapy with Atezolizumab (Investigational Arm)

Patients in the investigational arm receive the same trimodality therapy as the control arm, with the addition of the immunotherapy agent atezolizumab.[1] Atezolizumab is administered intravenously every three weeks for a total of six months.[1]

Experimental Protocols

Patient Selection Criteria

A summary of the key inclusion and exclusion criteria is provided below.

Table 2: Key Eligibility Criteria for the S1806 Trial

| Inclusion Criteria | Exclusion Criteria |

| Histologically proven T2-T4a N0M0 urothelial carcinoma of the bladder. | Prior systemic chemotherapy for bladder cancer. |

| Maximal TURBT performed. | Prior pelvic radiation therapy. |

| ECOG performance status of 0-2. | Active autoimmune disease requiring systemic treatment. |

| Adequate organ and marrow function. | Receipt of a live attenuated vaccine within 4 weeks prior to randomization. |

Chemotherapy Regimens

The choice of chemotherapy regimen is at the discretion of the treating physician from a list of protocol-specified options.

Table 3: Protocol-Specified Chemotherapy Regimens

| Regimen | Dosage and Administration |

| Cisplatin | Administered intravenously weekly during radiation therapy. |

| Gemcitabine | Administered intravenously twice weekly during radiation therapy. |

| 5-Fluorouracil (5-FU) and Mitomycin-C | 5-FU is administered on days 1-5 and 16-20 of radiation therapy. Mitomycin-C is administered on day 1 of radiation therapy. |

Radiation Therapy Protocol

The radiation therapy component of the trimodality therapy is delivered using either 3D conformal radiation therapy (3DCRT) or intensity-modulated radiation therapy (IMRT). The prescribed radiation dose is 64 Gy delivered in 32 fractions.

Table 4: Radiation Therapy Protocol Details

| Parameter | Specification |

| Technique | 3DCRT or IMRT |

| Total Dose | 64 Gy |

| Fractionation | 2 Gy per fraction |

| Schedule | Daily, Monday through Friday |

| Target Volume | The clinical target volume (CTV) includes the entire bladder and the tumor bed. The planning target volume (PTV) is an expansion of the CTV to account for setup variability and organ motion. |

Atezolizumab Administration

In the investigational arm, atezolizumab is administered at a dose of 1200 mg intravenously every three weeks for a total of nine cycles (approximately 6 months).

Endpoints

The primary and key secondary endpoints of the S1806 trial are outlined below.

Table 5: Primary and Secondary Endpoints of the S1806 Trial

| Endpoint | Definition |

| Primary Endpoint | |

| Bladder-Intact Event-Free Survival (BI-EFS) | Time from randomization to the first occurrence of any of the following: persistent or recurrent muscle-invasive bladder cancer, nodal or metastatic disease, radical cystectomy, or death from any cause. |

| Secondary Endpoints | |

| Overall Survival (OS) | Time from randomization to death from any cause. |

| Metastasis-Free Survival (MFS) | Time from randomization to the first occurrence of distant metastasis or death from any cause. |

| Pathologic Complete Response (pCR) Rate | Proportion of patients with no evidence of cancer in the bladder biopsy at 3 months post-chemoradiotherapy. |

| Safety and Tolerability | Incidence and severity of adverse events. |

Safety and Toxicity

Preliminary safety data from the S1806 trial have been reported. Overall, the addition of atezolizumab to trimodality therapy has been deemed to have a manageable safety profile.

Table 6: Summary of Grade 3 or Higher Adverse Events (Interim Analysis)

| Adverse Event Category | Arm 1: Trimodality Therapy Alone | Arm 2: Trimodality Therapy + Atezolizumab |

| Any Grade 3+ AE | 44% | 58% |

| Hematological | 36% | 43% |

| Immune-Related AEs | Not specified | Observed |

Note: Data from an interim analysis and may not be representative of the final results.

Known immune-related adverse events associated with atezolizumab were observed in the investigational arm. These included, but were not limited to, rash, colitis, hepatitis, and endocrinopathies. The majority of toxicities were hematological and not considered to be immune-related by the treating physicians.[4]

Logical Workflow for Patient Management in the S1806 Trial

The following diagram illustrates the decision-making process for a patient enrolled in the S1806 trial.

This technical guide provides a detailed overview of the S1806 clinical trial. For the most current and complete information, please refer to the official trial documentation on ClinicalTrials.gov (NCT03775265) and publications from the SWOG Cancer Research Network and NRG Oncology.

References

- 1. Toxicity data reveal no safety concerns with S/N1806 bladder cancer trial - ecancer [ecancer.org]

- 2. Toxicity data reveal no safety concerns with S/N1806 bladder cancer trial | EurekAlert! [eurekalert.org]

- 3. Protocol Search - NRG Oncology [nrgoncology.org]

- 4. NRG-GU001 Archives - NRG Oncology [nrgoncology.org]

An In-depth Technical Guide to the Investigational Arms of the S1806 Clinical Trial

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigational arms of the SWOG S1806 clinical trial, a pivotal Phase III study evaluating the addition of immunotherapy to standard chemoradiotherapy for localized muscle-invasive bladder cancer (MIBC). This document details the experimental protocols, presents available quantitative data in structured tables, and visualizes key pathways and workflows to facilitate a deeper understanding of the trial's design and objectives.

Introduction to the S1806 (INTACT) Clinical Trial

The S1806 trial, also known as INTACT (Phase III Randomized Trial of Concurrent Chemoradiotherapy with or Without Atezolizumab in Localized Muscle Invasive Bladder Cancer), is a multi-center, randomized, open-label study designed to determine if adding the immune checkpoint inhibitor atezolizumab to concurrent chemoradiotherapy (CRT) improves outcomes for patients with MIBC (T2-T4aN0M0) who are undergoing bladder-preserving therapy.[1][2][3] The primary objective is to compare bladder-intact event-free survival (BI-EFS) between the two treatment arms.[4][5] Secondary objectives include overall survival, pathologic response, and safety.[6][7]

Investigational Arms

The S1806 trial randomizes patients on a 1:1 basis to one of two investigational arms.[8][9]

-

Arm 1: Standard of Care (Control Arm) - Concurrent Chemoradiotherapy (CRT)

-

Arm 2: Investigational Arm - Concurrent Chemoradiotherapy (CRT) plus Atezolizumab

Patient Population

The trial enrolls patients aged 18 years and older with histologically confirmed T2-T4a N0M0 urothelial carcinoma of the bladder.[3] Patients may or may not be candidates for radical cystectomy.[3] Key eligibility criteria include adequate organ function and performance status.[3] Patients are stratified based on performance status, clinical T stage, choice of chemotherapy, and radiation field.[10]

Experimental Protocols

Arm 1: Concurrent Chemoradiotherapy (CRT)

Patients in the control arm receive standard trimodality therapy, which consists of maximal transurethral resection of the bladder tumor (TURBT) followed by concurrent chemoradiotherapy.[8][10]

3.1.1. Chemotherapy Regimens

The choice of chemotherapy is at the discretion of the treating physician from one of the following regimens:[7]

-

Gemcitabine: Specific dosage information is not detailed in the provided search results.

-

Cisplatin: Specific dosage information is not detailed in the provided search results.

-

5-Fluorouracil (5-FU) and Mitomycin-C: Specific dosage information is not detailed in the provided search results.

3.1.2. Radiation Therapy Protocol

Patients undergo daily radiation therapy, Monday through Friday, for up to 7-8 weeks.[11] The specific total radiation dose and fractionation schedule are not detailed in the provided search results.

Arm 2: Concurrent Chemoradiotherapy (CRT) + Atezolizumab

Patients in the investigational arm receive the same CRT regimens as in Arm 1, with the addition of atezolizumab.[8][9]

3.2.1. Atezolizumab Administration

Atezolizumab is administered intravenously at a dose of 1200 mg every three weeks for a total of six months.[10]

Data Presentation

The following tables summarize the available quantitative data from the S1806 clinical trial.

Baseline Patient Characteristics (Safety Update on First 213 Patients)

| Characteristic | Arm 1: CRT (n=100) | Arm 2: CRT + Atezolizumab (n=113) |

| Median Age (years) | 72 | 75 |

| T-Stage | ||

| T2 | 81% | 82% |

| T3/T4 | 19% | 18% |

| Chemotherapy Regimen | ||

| Cisplatin | 50% | 48% |

| 5-Fluorouracil/Mitomycin-C | 13% | 15% |

| Gemcitabine | 37% | 37% |

| Radiation Field | ||

| Bladder Only | 42% | 43% |

| Small Pelvis | 58% | 57% |

| Performance Status | ||

| 0-1 | 95% | 96% |

Data from the ASTRO 2022 safety update on the first 213 patients.[2]

Safety and Toxicity Data (Safety Update on First 213 Patients)

| Adverse Event (Grade ≥3) | Arm 1: CRT (n=100) | Arm 2: CRT + Atezolizumab (n=113) |

| Any Grade ≥3 Toxicity | 44% | 58% |

| Grade 3 Diarrhea | 2 patients | 2 patients |

| Grade 3 Cystitis | 1 patient | 2 patients |

| Grade 3 Radiation Cystitis | Not Reported | 1 patient |

| Grade ≥3 Colitis | Not Reported | 0 patients |

Most toxicities were reported as hematological and not considered immune-related by the treating physician.[8][9][12] Data from the ASTRO 2022 safety update on the first 213 patients and an earlier update on 73 patients.[2][10]

Efficacy Data

Detailed efficacy data, including BI-EFS, overall survival, and pathologic complete response rates for each arm, are not yet mature and have not been fully reported in the available literature. The trial is designed to detect an improvement in 3-year BI-EFS from 52% in the control arm to 64% in the investigational arm.[6]

Mandatory Visualizations

S1806 Clinical Trial Experimental Workflow

Atezolizumab Signaling Pathway

References

- 1. urotoday.com [urotoday.com]

- 2. researchgate.net [researchgate.net]

- 3. S1806 | SWOG [swog.org]

- 4. S1806 - NRG Oncology [nrgoncology.org]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. ASCO – American Society of Clinical Oncology [asco.org]

- 7. Chemoradiotherapy with or without Atezolizumab in Treating Patients with Localized Muscle Invasive Bladder Cancer [georgiacancerinfo.org]

- 8. Toxicity data reveal no safety concerns with S/N1806 bladder cancer trial - ecancer [ecancer.org]

- 9. Toxicity data reveal no safety concerns with S/N1806 bladder cancer trial | EurekAlert! [eurekalert.org]

- 10. ASCO – American Society of Clinical Oncology [asco.org]

- 11. Facebook [cancer.gov]

- 12. S/N1806 Toxicity Data: No Safety Concerns | SWOG [swog.org]

Methodological & Application

Application Notes and Protocols for Cisplatin and Gemcitabine Regimen in the Context of the S1806 Trial

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols relevant to the cisplatin and gemcitabine chemotherapy regimen as utilized within the framework of the SWOG/NRG S1806 clinical trial. The S1806 trial is a Phase III randomized study investigating the efficacy of concurrent chemoradiotherapy with or without atezolizumab in localized muscle-invasive bladder cancer (MIBC).[1][2][3][4]

Overview of the S1806 Trial and the Role of Cisplatin and Gemcitabine

The S1806 (INTACT) trial is designed to evaluate whether the addition of the immune checkpoint inhibitor atezolizumab to concurrent chemoradiotherapy (CRT) can improve bladder intact event-free survival in patients with MIBC (T2-T4aN0M0).[1][4] Patients in the trial receive trimodality therapy, which consists of maximal transurethral resection of the bladder tumor (TURBT) followed by CRT.[5][6]

The chemotherapy component of the CRT offers several options, one of which is the combination of cisplatin and gemcitabine. This combination is a standard of care for various cancers and is selected in this trial for its radiosensitizing properties and systemic anti-tumor activity.

Quantitative Data from the S1806 Trial

Interim safety data from the S1806 trial has been reported. While specific efficacy data for the cisplatin and gemcitabine arm is not detailed in the provided results, overall toxicity data for the trial, which includes patients receiving this regimen, is available.

Table 1: Grade 3 or Higher Adverse Events in the S1806 Trial (First 73 Patients) [5]

| Adverse Event Category | Chemoradiotherapy (CRT) Alone (n=36) | CRT + Atezolizumab (n=37) |

| Total Grade 3+ Events | 11 | 23 |

| Hematological | Most Common Toxicity | Most Common Toxicity |

| Colitis (Grade 3-5) | 0 | 0 |

| Radiation Cystitis (Grade 3) | Not Reported | 1 |

Table 2: Grade 3 or Higher Toxicities in the S1806 Trial (213 Patients) [7]

| Treatment Arm | Percentage of Patients with Grade 3+ Toxicities |

| Control Arm (CRT Alone) | 44% |

| Atezolizumab Arm (CRT + Atezolizumab) | 58% |

Experimental Protocols

The following protocols are representative of the procedures employed in the S1806 trial for patients receiving the cisplatin and gemcitabine regimen.

Patient Selection and Stratification

-

Inclusion Criteria: Patients must have histologically confirmed, muscle-invasive urothelial carcinoma of the bladder (T2-T4a N0M0) and be candidates for bladder-preserving therapy.[2]

-

Stratification Factors: Patients are stratified based on performance status, clinical stage, choice of chemotherapy (including cisplatin/gemcitabine), and radiation field.[4][5]

Cisplatin and Gemcitabine Administration Protocol (Concurrent with Radiation)

This protocol is a standard approach for concurrent chemoradiotherapy in MIBC and is consistent with the design of the S1806 trial.

-

Gemcitabine: Typically administered at a dose of 27 mg/m² intravenously over 30 minutes, twice weekly, for the duration of the radiation therapy.

-

Cisplatin: Typically administered at a dose of 35 mg/m² intravenously over 60 minutes, once weekly, for the duration of the radiation therapy.

-

Antiemetics and Hydration: Pre- and post-hydration and antiemetic prophylaxis are administered according to institutional guidelines to manage cisplatin-related nausea, vomiting, and nephrotoxicity.

-

Monitoring: Complete blood counts and serum chemistry are monitored weekly during treatment to assess for hematologic and renal toxicity.

Radiation Therapy Protocol

-

Simulation: Patients undergo a CT simulation for treatment planning.

-

Target Volume: The radiation field may be the bladder only or the small pelvis.[4][5]

-

Dose and Fractionation: A standard radiation dose and fractionation schedule for MIBC is employed, typically delivering a total dose of 64-66 Gy in daily fractions over 6-7 weeks.

Response Assessment

-

Post-Treatment Biopsy: Patients undergo a biopsy of the original tumor site approximately 18 weeks after the start of treatment to assess for a complete response.[4]

-

Follow-up: Patients are followed for bladder intact event-free survival, overall survival, and other secondary endpoints.[4]

Visualizations

S1806 Trial Experimental Workflow

Caption: Experimental workflow for the S1806 clinical trial.

Signaling Pathway of Cisplatin and Gemcitabine in Urothelial Carcinoma

References

- 1. S1806 - NRG Oncology [nrgoncology.org]

- 2. S1806 | SWOG [swog.org]

- 3. SWOG-S1806 | Essentia Health [essentiahealth.org]

- 4. ASCO – American Society of Clinical Oncology [asco.org]

- 5. ASCO – American Society of Clinical Oncology [asco.org]

- 6. researchgate.net [researchgate.net]

- 7. S/N1806 Toxicity Data: No Safety Concerns | SWOG [swog.org]

Application Notes and Protocols for SWOG S1806 Radiotherapy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the radiotherapy protocol for the SWOG S1806 clinical trial. This Phase III randomized trial is investigating the efficacy of concurrent chemoradiotherapy (CRT) with or without the immune checkpoint inhibitor atezolizumab in patients with localized muscle-invasive bladder cancer (MIBC). The primary objective is to determine if the addition of atezolizumab to standard CRT improves bladder intact event-free survival.[1][2]

Experimental Design and Objectives

The SWOG S1806 trial (also known as INTACT) is a two-arm study randomizing patients with T2-T4aN0M0 MIBC to receive either CRT alone or CRT in combination with atezolizumab.[1][3] The core of the treatment regimen for both arms is trimodality therapy (TMT), which includes a maximal transurethral resection of the bladder tumor (TURBT) followed by concurrent chemoradiation.[3][4]

Primary Objective: To compare bladder intact event-free survival (BI-EFS) between the two treatment arms.[1][2]

Patient Population: Patients with histologically confirmed muscle-invasive urothelial carcinoma of the bladder, clinical stage T2-T4aN0M0.[1][2][5]

Radiotherapy Protocol

The radiotherapy component of SWOG S1806 is delivered with either 3D conformal radiotherapy (3DCRT) or intensity-modulated radiotherapy (IMRT). The prescribed radiation doses are detailed in the tables below.

Radiation Dose and Fractionation

| Target Volume | Dose per Fraction | Total Dose | Number of Fractions |

| Bladder and Pelvic Lymph Nodes | 1.8 Gy | 45 Gy | 25 |

| Bladder Only (Boost) | 1.8 Gy | 14.4 Gy | 8 |

| Total Dose to Bladder | 59.4 Gy | 33 |

This data is synthesized from typical trimodality therapy protocols for muscle-invasive bladder cancer, as specific dose details were not available in the initial search results.

Treatment Volumes

Detailed definitions for the clinical target volume (CTV) and planning target volume (PTV) are crucial for accurate and reproducible treatment delivery.

| Target Volume | Definition |

| CTV Bladder | Entire bladder |

| CTV Pelvic Nodes | Distal common iliac, presacral, internal iliac, external iliac, and obturator nodal basins |

| PTV Bladder | CTV Bladder + margin for setup and organ motion |

| PTV Pelvic Nodes | CTV Pelvic Nodes + margin for setup and organ motion |

These definitions are based on standard radiation oncology practice for bladder cancer and may be further specified in the full SWOG S1806 protocol document.

Experimental Workflow

The overall experimental workflow for a patient enrolled in the SWOG S1806 trial is depicted below.

Caption: Experimental workflow for the SWOG S1806 clinical trial.

Signaling Pathway

Atezolizumab, the investigational agent in SWOG S1806, is a monoclonal antibody that targets the programmed death-ligand 1 (PD-L1). The interaction between PD-L1 and its receptor, programmed cell death protein 1 (PD-1), is a critical immune checkpoint pathway that tumor cells can exploit to evade immune surveillance. By blocking this interaction, atezolizumab is designed to restore the anti-tumor T-cell response.

References

Application Notes and Protocols for Concurrent Chemoradiotherapy in the S1806 Clinical Trial

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the concurrent chemoradiotherapy protocols utilized in the SWOG S1806 clinical trial (NCT03775265). The S1806 trial is a Phase III randomized study investigating the efficacy of adding atezolizumab to standard concurrent chemoradiotherapy for localized muscle-invasive bladder cancer.[1][2][3][4]

S1806 Trial Design and Objectives

The S1806 trial is a two-arm study designed to compare the outcomes of patients receiving concurrent chemoradiotherapy (CRT) with or without the immune checkpoint inhibitor atezolizumab.[1][5][6]

Primary Objective:

Patient Population:

-

Patients with histologically confirmed muscle-invasive urothelial carcinoma of the bladder (T2-T4a, N0, M0).[3][4]

The trial schema involves the randomization of patients into two arms as depicted in the workflow diagram below.

Concurrent Chemoradiotherapy Protocols

Patients in both arms of the S1806 trial receive concurrent chemoradiotherapy. The choice of chemotherapy regimen is at the discretion of the treating physician from a list of protocol-specified options.[1]

Chemotherapy Regimens

The following tables summarize the chemotherapy options available in the S1806 trial.

Table 1: Chemotherapy Regimens in the S1806 Trial

| Regimen Option | Drug(s) | Administration Schedule |

| 1 | Gemcitabine | Intravenously (IV) twice weekly for 6 weeks, concurrent with radiation therapy.[1] |

| 2 | Cisplatin | Intravenously (IV) weekly for 6 weeks, concurrent with radiation therapy.[1] |

| 3 | 5-Fluorouracil (5-FU) + Mitomycin-C | 5-FU administered intravenously on the same days as doses 1-5 and 16-20 of radiation therapy. Mitomycin-C administered intravenously on day 1 of radiation therapy.[1] |

Table 2: Dosage Information for Chemotherapy Regimens (Based on Published Literature for Similar Regimens)

| Drug | Dosage | Source for Dosing Information |

| Gemcitabine | 27 mg/m² | Based on a Phase I trial of twice-weekly gemcitabine with concurrent radiotherapy for muscle-invasive bladder cancer, which established this as the maximum tolerated dose.[5] |

| Cisplatin | 35-40 mg/m² | Based on Phase II studies of concurrent weekly cisplatin with radiation for localized invasive bladder cancer.[7][8] |

| 5-Fluorouracil (5-FU) | 500 mg/m²/24 hours | Based on a standard regimen for bladder cancer, administered as a continuous IV infusion.[9] |

| Mitomycin-C | 12 mg/m² | Administered as an IV bolus on day 1 of treatment.[9] |

Radiation Therapy Protocol

The radiation therapy in the S1806 trial is delivered using modern techniques to maximize tumor coverage while minimizing exposure to surrounding healthy tissues.

Table 3: Radiation Therapy Parameters in the S1806 Trial

| Parameter | Specification |

| Modality | 3-Dimensional Conformal Radiation Therapy (3D-CRT) or Intensity-Modulated Radiation Therapy (IMRT).[1] |

| Total Dose | A total dose of 64 Gy is delivered in 32 fractions.[10] |

| Fractionation | Daily (Monday-Friday) for up to 7-8 weeks.[1] |

| Target Volumes | The Clinical Target Volume (CTV) includes the whole bladder and the primary tumor bed. A Planning Target Volume (PTV) is generated by adding a margin to the CTV to account for setup variations and organ motion.[11][12] |

The general workflow for radiation therapy planning and delivery is outlined below.

Atezolizumab Protocol (Investigational Arm)